Petrosynol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

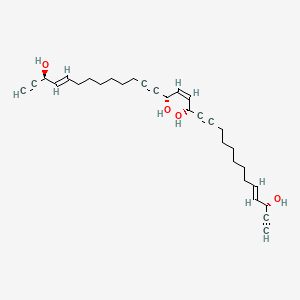

Petrosynol is a polyacetylene compound with the molecular formula C30H40O4. It was first isolated in 1987 from the marine sponge Petrosia ficiformis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petrosynol involves the use of polyacetylene precursors. One common method is the asymmetric transfer hydrogenation of ynones using a chiral ruthenium(II) catalyst in 2-propanol as the hydrogen donor . This method delivers the corresponding alkynylcarbinols in high yields and high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Petrosynol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the polyacetylene chain, leading to different structural isomers.

Substitution: Substitution reactions can introduce different functional groups into the polyacetylene backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Biological Activities

Petrosynol exhibits a range of biological activities that are crucial for its applications:

- Antimicrobial Activity : this compound has demonstrated effectiveness against various pathogens, making it a potential candidate for antimicrobial formulations. Studies have shown it to be effective against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

- Anticancer Properties : Research indicates that this compound possesses significant cytotoxic effects on cancer cell lines. For instance, it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment . Other studies reported IC50 values as low as 0.4 µg/mL against P388 leukemia cells .

- Antioxidant Activity : The compound has shown strong antioxidant properties, with scavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assays . This suggests potential applications in preventing oxidative stress-related diseases.

Pharmaceuticals

This compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Its ability to inhibit DNA polymerase activities of reverse transcriptase in human immunodeficiency virus (HIV) highlights its potential as an antiviral agent . Moreover, the compound's cytotoxicity against various cancer cell lines positions it as a potential lead compound for anticancer therapies.

Agriculture

Due to its broad-spectrum antimicrobial activity, this compound can be explored as a biocide or fungicide in agricultural applications. Its effectiveness against plant pathogens may contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides.

Cosmetics

The antimicrobial properties of this compound make it suitable for use as a preservative in cosmetic formulations. Its ability to inhibit microbial growth can enhance product safety and shelf life.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against E. coli and S. aureus with MIC values from 32 to 128 µg/mL. |

| Cytotoxicity | Induced apoptosis in MCF-7 cells with an IC50 of 25 µM after 48 hours. |

| Antioxidant Activity | Scavenging activity measured at 78% at a concentration of 100 µg/mL in DPPH assay. |

Mechanism of Action

The mechanism of action of petrosynol involves its interaction with various molecular targets. One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways. This compound inhibits PTP1B activity, which may have implications for treating conditions like type 2 diabetes and obesity .

Comparison with Similar Compounds

Similar Compounds

Isopetrosynol: A diastereomer of this compound with similar biological activities.

Adociacetylene D: Another polyacetylene compound isolated from marine sponges.

Petrosterol: A sterol compound with a similar polyacetylene backbone.

Uniqueness of this compound

This compound is unique due to its specific polyacetylene structure and its potent biological activities. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a valuable subject for further research .

Biological Activity

Petrosynol, a polyacetylene compound derived from the marine sponge Petrosia sp., has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique polyacetylene structure, which contributes to its biological properties. The stereochemistry of this compound has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, revealing its functional groups that are crucial for its activity .

Antiviral Activity

Research has shown that this compound exhibits significant inhibitory effects on the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). A study published in Tetrahedron reported that this compound effectively inhibits DNA polymerase activities associated with HIV reverse transcriptase, suggesting its potential as an antiviral agent .

Anticancer Properties

This compound's anticancer properties have been extensively studied, particularly its cytotoxic effects on various human cancer cell lines. Notably, dideoxythis compound A, a derivative of this compound, showed potent growth inhibition and apoptosis induction in U937 leukemia cells. The mechanisms underlying these effects include:

- Induction of Apoptosis : Dideoxythis compound A treatment resulted in increased expression of pro-apoptotic proteins (Bax) and activation of caspases (caspase-3 and caspase-9), leading to programmed cell death .

- Inhibition of Cyclooxygenase-2 (COX-2) : This compound significantly decreased COX-2 expression without affecting COX-1 levels, correlating with reduced production of prostaglandin E2 (PGE2), a mediator involved in inflammation and cancer progression .

- Telomerase Activity Suppression : Dideoxythis compound A also inhibited telomerase activity, which is often upregulated in cancer cells to maintain their proliferation capacity .

| Activity | Mechanism | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis via Bax and caspases | |

| COX-2 Inhibition | Reduces PGE2 synthesis | |

| Telomerase Inhibition | Suppresses cell proliferation |

Cytotoxicity Studies

This compound and its derivatives have shown significant cytotoxic effects across various cancer cell lines. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

- Against HeLa Cells : this compound derivatives exhibited IC50 values ranging from 0.10 to 0.30 μg/mL, demonstrating potent activity against cervical cancer cells .

- Brine Shrimp Lethality Assay : this compound demonstrated LC50 values between 0.1 and 30.0 µg/mL in brine shrimp assays, indicating its potential toxicity towards living organisms .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Antitumor Activity : A study focused on the effects of dideoxythis compound A on leukemia cells showed promising results in inhibiting tumor growth through specific molecular pathways.

- Marine Natural Products : Research into marine-derived compounds like this compound has revealed their potential as sources for novel anticancer agents due to their selective cytotoxicity against malignant cells without affecting normal cells .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Petrosynol from natural sources?

this compound (a polyacetylene compound) is typically isolated via chromatographic techniques, such as column chromatography using silica gel, followed by preparative HPLC for purification. Structural elucidation relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR are critical for assigning stereochemistry and connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

- Comparative Analysis : Cross-referencing with literature data (e.g., retention times, UV-Vis profiles) ensures identification accuracy .

Q. How can researchers design initial bioactivity screening assays for this compound?

- Target Selection : Prioritize biological targets based on structural analogs (e.g., anti-inflammatory or cytotoxic properties common in polyacetylenes).

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines for cytotoxicity or macrophage models for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 μM range).

- Data Validation : Replicate experiments in triplicate, with statistical analysis (ANOVA, p < 0.05) to confirm significance .

Q. What are the key challenges in synthesizing this compound derivatives?

- Stereochemical Control : Polyacetylenes require precise control over triple-bond geometry. Use Sonogashira coupling or alkyne metathesis for regioselective synthesis.

- Functional Group Compatibility : Protect reactive hydroxyl groups during derivatization.

- Purification : Monitor reactions via TLC and employ gradient elution in HPLC to separate structurally similar derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, assay conditions, purity levels) using tools like PRISMA guidelines.

- Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., solvent effects on compound stability) using multivariate regression .

- Iterative Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. What methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by this compound.

- Molecular Dynamics (MD) Simulations : Model interactions between this compound and target proteins (e.g., COX-2, NF-κB) to predict binding affinities.

- Knockout Models : Use CRISPR-Cas9 to silence candidate genes in cell lines and assess rescue effects .

Q. How can researchers optimize experimental design for this compound’s in vivo pharmacokinetic studies?

- PICOT Framework : Define Population (animal model), Intervention (dose/route), Comparison (vehicle control), Outcome (bioavailability), Timeframe (24–72 hr sampling) .

- Sampling Strategy : Collect plasma/tissue samples at staggered intervals. Use LC-MS/MS for quantification with a lower limit of detection (LLOD) < 1 ng/mL.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and include sample size justifications (power analysis) .

Q. What statistical approaches are critical for interpreting this compound’s dose-response heterogeneity?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy.

- Cluster Analysis : Group responders vs. non-responders using hierarchical clustering or PCA.

- Bayesian Hierarchical Models : Account for inter-experiment variability by pooling data across studies .

Q. Methodological Guidelines for Reporting

Q. How should this compound’s spectral data be presented to ensure reproducibility?

- Supplementary Materials : Include raw NMR (FID files), MS spectra, and chromatograms in open-access repositories (e.g., Zenodo).

- Data Tables : Summarize chemical shifts (<sup>1</sup>H, <sup>13</sup>C) with multiplicity and coupling constants (see Table 1).

- Comparative Citations : Reference known analogs (e.g., petrosynone, dihydropetrosianyne) to validate assignments .

Table 1: Key NMR Data for this compound (CDCl3, 600 MHz)

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 5.32 | d (J=10.2 Hz) | Terminal alkyne |

| C-3 | 78.5 | - | Acetylenic carbon |

Q. What are common pitfalls in interpreting this compound’s bioactivity data?

- Solvent Artifacts : DMSO >1% can induce cytotoxicity; use vehicle controls.

- Redox Interference : Polyacetylenes may react with MTT assay reagents; validate via alternative assays (e.g., ATP luminescence).

- Batch Variability : Characterize each compound batch via HPLC purity (>95%) and report lot numbers .

Q. How to structure a discussion section for this compound studies with unexpected results?

- Contextualize Findings : Compare results with prior studies, highlighting methodological differences.

- Mechanistic Hypotheses : Propose alternative pathways (e.g., off-target effects) and validate via knock-in/knockout models.

- Limitations : Address sample size, assay sensitivity, and compound stability .

Properties

CAS No. |

111554-19-9 |

|---|---|

Molecular Formula |

C30H40O4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol |

InChI |

InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1 |

InChI Key |

XSMIHZSZZNCCEL-QDAXDSGISA-N |

Isomeric SMILES |

C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C |

Canonical SMILES |

C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.